10,11-Dimethoxystrychnine
Overview
Description
10,11-Dimethoxystrychnine, also known as Brucine dihydrate, is a compound with the molecular formula C23H30N2O6 . It is a major active pharmacological component of Strychnos nux-vomica seeds, known for its anti-inflammatory and analgesic activities . The compound appears as white crystalline powder .
Synthesis Analysis
The synthesis of 10,11-Dimethoxystrychnine involves a multi-step reaction . The first step involves an aqueous solution of NO (KO3S)2, KH2PO4, and acetone, followed by the addition of Na2S2O4. The second step involves an aqueous solution of NO (KO3S)2 and AcOH, followed by the addition of aq. Na2S2O4, and then /BRN= 102415/, CHCl3, MeOH, and Et2O .Molecular Structure Analysis
The IUPAC name for 10,11-Dimethoxystrychnine is (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate . The molecular weight is 430.5 g/mol .Physical And Chemical Properties Analysis
10,11-Dimethoxystrychnine has a molecular weight of 430.5 g/mol . It appears as a white crystalline powder . It has a melting point of 175-178°C . It is slightly soluble in water, but soluble in ether, chloroform, ethanol, methanol, and other organic solvents .Scientific Research Applications
Pharmacological Evaluation at Glycine Receptors
10,11-Dimethoxystrychnine has been explored for its potential in pharmacology, particularly in its interaction with glycine receptors. For example, a study synthesized analogs of strychnine, including compounds similar to 10,11-Dimethoxystrychnine, and evaluated their antagonistic properties on glycine receptors. These findings were critical for developing new strychnine-based pharmacological agents targeting glycine receptors (Zlotos et al., 2019).
Molecular Docking and Interaction with DNA Topoisomerase II
The compound has also been a subject in the field of molecular docking and interaction studies. In a study focusing on strychnobrasiline type alkaloids, which include 10,11-Dimethoxystrychnine derivatives, molecular docking calculations with DNA Topoisomerase II suggested potential antineoplastic activity, indicating its significance in cancer research (Costa et al., 2017).
Synthesis and Structural Studies
There's significant interest in the synthesis and structural characterization of compounds related to 10,11-Dimethoxystrychnine. Research has been conducted on the asymmetric conversions and transformations of related compounds, providing insights into their structural and chemical properties, which is crucial for developing new drugs and understanding their interactions at a molecular level (Thiel & Katrusiak, 2002).
Safety And Hazards
properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4.2H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;2*1H2/t13-,18-,19-,21-,22-,23+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLBJWIPYIYRBM-FIMIILAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932588 | |
Record name | Brucine dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90932588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-Dimethoxystrychnine | |
CAS RN |
145428-94-0, 5892-11-5 | |
Record name | Brucine dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90932588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brucine Dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5892-11-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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